molecular formula C8H8N6O4 B251265 N-(2-ethyltetrazol-5-yl)-5-nitro-2-furamide

N-(2-ethyltetrazol-5-yl)-5-nitro-2-furamide

Cat. No.: B251265
M. Wt: 252.19 g/mol
InChI Key: YRTAACQWZGOVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyltetrazol-5-yl)-5-nitro-2-furamide (ETNF) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ETNF is a nitrofuran derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-ethyltetrazol-5-yl)-5-nitro-2-furamide is not fully understood, but it has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, which may contribute to its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further study. It has been shown to have a moderate half-life in the body, and is primarily metabolized in the liver. This compound has been shown to have a low potential for drug-drug interactions, making it a potential candidate for use in combination with other drugs.

Advantages and Limitations for Lab Experiments

N-(2-ethyltetrazol-5-yl)-5-nitro-2-furamide has several potential advantages for use in lab experiments. It has been shown to have low toxicity and a low potential for drug-drug interactions, making it a potential candidate for use in combination with other drugs. Additionally, this compound has been shown to have a moderate half-life in the body, allowing for longer-term studies. However, this compound has some limitations, including the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on N-(2-ethyltetrazol-5-yl)-5-nitro-2-furamide. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Additionally, further study is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of inflammatory diseases and cancer. Further study is also needed to optimize the synthesis of this compound and to explore its potential use in combination with other drugs.

Synthesis Methods

N-(2-ethyltetrazol-5-yl)-5-nitro-2-furamide can be synthesized through a multi-step process that involves the reaction of 2-ethyl-5-nitrofuran with sodium azide to form 2-ethyl-5-azido furan. This intermediate is then reacted with triphenylphosphine and carbon disulfide to form this compound. The synthesis of this compound has been optimized and can be achieved with high yields and purity.

Scientific Research Applications

N-(2-ethyltetrazol-5-yl)-5-nitro-2-furamide has been studied for its potential applications in research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of inflammatory diseases.

Properties

Molecular Formula

C8H8N6O4

Molecular Weight

252.19 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C8H8N6O4/c1-2-13-11-8(10-12-13)9-7(15)5-3-4-6(18-5)14(16)17/h3-4H,2H2,1H3,(H,9,11,15)

InChI Key

YRTAACQWZGOVPA-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

solubility

37.7 [ug/mL]

Origin of Product

United States

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